molecular formula C8H10O2 B020306 Catechol Dimethylether-d6 CAS No. 24658-24-0

Catechol Dimethylether-d6

Cat. No. B020306
CAS RN: 24658-24-0
M. Wt: 144.2 g/mol
InChI Key: ABDKAPXRBAPSQN-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Catechol Dimethylether-d6 is the labelled analogue of Catechol Dimethylether, which is a common organic synthesis reagent used in the synthesis of arizonins B1 and C1, and also in the synthesis of pharmacophores of salmeterol and roflumilast .


Synthesis Analysis

Catechol is demonstrated as a versatile reducing agent/stabilizing agent for the facile and one pot synthesis of monometallic (Au, Se and Pd) and bimetallic nanoparticles in alkaline condition . The synthesis routes of Catechol Dimethylether-d6 with experiments details and outcomes are also available.


Molecular Structure Analysis

The molecular formula of Catechol Dimethylether-d6 is C8H4D6O2, and its molecular weight is 144.2 .


Chemical Reactions Analysis

The reaction between oxidized catechol and amine in basic aqueous conditions can proceed via two pathways: 1) Michael-type addition of amine to o-quinone; 2) Schiff base reaction of amine to o-quinone . Catechol is reported for the synthesis of monometallic and bimetallic nanoparticles .


Physical And Chemical Properties Analysis

The molecular weight of Catechol Dimethylether-d6 is 144.2 g/mol. More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Electrochemical Determination

“Catechol Dimethylether-d6” is used in the development of electrochemical sensors for determining catechol in water samples . The sensor, called SPEC, was manufactured using the screen-printing method using polyethylene terephthalate (PET) as a support . The sensor presented sensitivity values of 0.31 μA L μmol −1, a detection limit of 5.96 μmol L −1, and a quantification limit of 19.87 μmol L −1 .

Environmental Monitoring

Due to its toxicity, there is a need for methods that aim to identify and quantify the existence of residues of catechol in the environment . “Catechol Dimethylether-d6” can be used in such methods to ensure the safety of the environment.

Industrial Production of Guaiacol

The O-methylation of catechol is an effective method for the industrial production of guaiacol, which is used as an important chemical . However, the low catechol conversion and poor catalyst stability are the most critical issues that need to be addressed .

Development of Hydrogels

“Catechol Dimethylether-d6” can be used in the development of hydrogels . The adhesive behavior of hydrogels is severely weakened by the large amount of water in .

Photographic Industry

Catechol is widely used in the photographic industry . It can be used in the development of photosensitive materials.

Pesticide Production

Catechol is also used in the production of pesticides . It can be used as a precursor or an intermediate in the synthesis of various pesticides.

Mechanism of Action

Target of Action

Catechol Dimethylether-d6, like other catechol-containing compounds, is known to interact with a broad range of proteins . These proteins are often associated with the endoplasmic reticulum (ER), which plays a crucial role in protein synthesis and folding, lipid metabolism, and calcium storage . The interaction with ER-associated proteins suggests that Catechol Dimethylether-d6 may influence these critical cellular processes.

Mode of Action

Catechols are known to interact with proteins in a way that can lead to the activation of the unfolded protein response (upr) . The UPR is a cellular stress response related to the ER. It is activated in response to an accumulation of unfolded or misfolded proteins in the ER .

Biochemical Pathways

Catechol Dimethylether-d6, as a catechol derivative, may be involved in various biochemical pathways. For instance, catechols can be part of the degradation pathway of aromatic compounds and lignin by microorganisms . They can also undergo various chemical reactions, including complex formations and redox chemistry, which play an important role in their toxicity .

Pharmacokinetics

It is known that catechol derivatives can exhibit dose-proportional kinetics, with systemic exposure increasing in an approximately dose-proportional manner . The terminal elimination half-life of catechol derivatives can range from less than an hour to several hours .

Result of Action

The interaction of catechols with proteins can lead to various outcomes, including protein and enzyme inactivation, adduct formation, strand breaks in nucleic acids, lipid peroxidation, and uncoupling . These interactions can ultimately lead to non-repairable damage .

Action Environment

The action, efficacy, and stability of Catechol Dimethylether-d6 can be influenced by various environmental factors. For instance, the presence of heavy metals, such as iron or copper, can catalyze redox reactions in which catechols are involved . Additionally, the compound’s solubility and storage conditions can also affect its action .

Safety and Hazards

Catechol may form combustible dust concentrations in air, cause skin irritation, cause an allergic skin reaction, cause serious eye damage, be harmful if inhaled, be suspected of causing genetic defects, may cause cancer, and be toxic if swallowed or in contact with skin .

Future Directions

Catechol Dimethylether-d6 is a specialty product for proteomics research . It is also used as an environmental pollutant standard for the detection of air, water, soil, sediment, and food .

properties

IUPAC Name

1,2-bis(trideuteriomethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-9-7-5-3-4-6-8(7)10-2/h3-6H,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDKAPXRBAPSQN-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC=CC=C1OC([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50480535
Record name Catechol Dimethylether-d6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Catechol Dimethylether-d6

CAS RN

24658-24-0
Record name Catechol Dimethylether-d6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1650 parts of a solution of crude veratryl chloride in toluene, containing 510 parts of veratryl chloride and obtained by chloromethylation of veratrol, were added, in the course of 15 minutes, to a mixture of 305 parts of toluene, 140 parts of acetone, 197 parts of NaCN, 3.1 parts of NaI, 25 parts of H2 and 5.2 parts of triethylamine, the mixture having been preheated to 65° C. After the addition, stirring was continued for a further 1.5 hours at 85° C., after which 700 parts of H2O were added to the mixture, the lower aqueous phase was separated off and the organic phase was washed a second time with 200 parts of H2O. The organic phase was freed from the toluene, and the residue was distilled over a column under 6 mbar and at 162°-164° C. 445 parts (92%) of VCN were obtained. 1.6% of veratryl alcohol were present in the distillate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The present invention relates to a process for the preparation of veratryl cyanide (VCN), wherein the toluene solution of the veratryl chloride obtained by chloromethylation of veratrol is reacted directly with sodium cyanide, with the addition of water, a ketone and a catalyst.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

A solution containing 147.0 g (306 mmol) of the tetraethyl stilbene-4,4'-bis(methylenephosphonate) described in (c) above and 129.4 g (673 mmol) of the 4-allyloxy-3-methoxybenzaldehyde described in Example 2 (b) above in 900 ml of anisole, is added dropwise with stirring and at a temperature of 0° to 10° C. to a suspension containing 94.4 g (841 mmol) of potassium tert-butylate, 6.1 g (23 mmol) of 18-crown-6 and 1.75 g (10 mmol) of potassium iodide in 1300 ml of anisole. The mixture is then stirred at room temperature for an additional 1 hour and then at 110° C. for an additional 3 hours. The mixture is cooled to room temperature and the resultant solid is filtered off with suction and recrystallized first from dimethyl sulfoxide and then from veratrol (1,2-dimethoxybenzene), giving 119.5 g of yellow crystals, which corresponds to a yield of 73%.
[Compound]
Name
tetraethyl stilbene 4,4'-bis(methylenephosphonate)
Quantity
147 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
129.4 g
Type
reactant
Reaction Step Three
[Compound]
Name
Example 2 ( b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
94.4 g
Type
reactant
Reaction Step Five
Quantity
6.1 g
Type
reactant
Reaction Step Five
Quantity
1.75 g
Type
reactant
Reaction Step Five
Quantity
1300 mL
Type
solvent
Reaction Step Five
Quantity
900 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Catechol Dimethylether-d6
Reactant of Route 2
Catechol Dimethylether-d6
Reactant of Route 3
Catechol Dimethylether-d6
Reactant of Route 4
Catechol Dimethylether-d6
Reactant of Route 5
Catechol Dimethylether-d6
Reactant of Route 6
Catechol Dimethylether-d6

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.